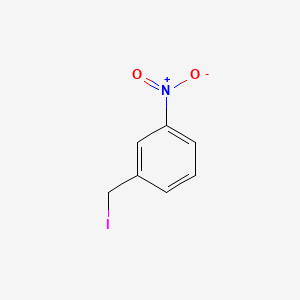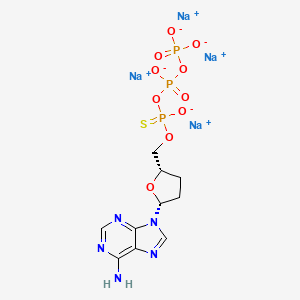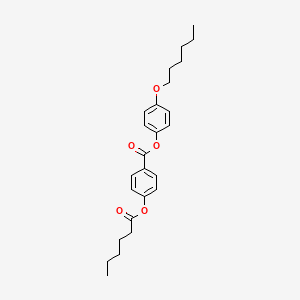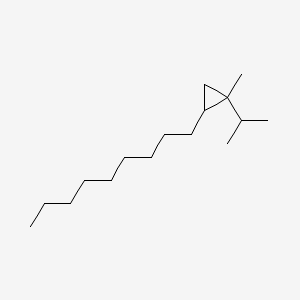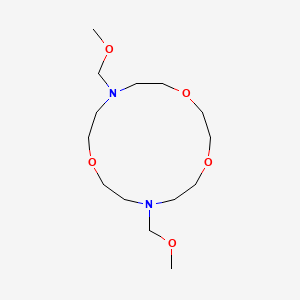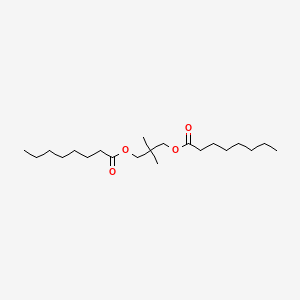
Neopentyl glycol dicaprylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neopentyl glycol dicaprylate is an ester derived from neopentyl glycol and caprylic acid. It is primarily used in cosmetic formulations as an emollient and viscosity-increasing agent. This compound is known for its ability to make the skin smooth and supple, making it a popular ingredient in skincare products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Neopentyl glycol dicaprylate is synthesized through the esterification of neopentyl glycol with caprylic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow reactors to ensure consistent product quality and yield. The process includes the purification of the product through distillation or crystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Neopentyl glycol dicaprylate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of neopentyl glycol and caprylic acid.
Common Reagents and Conditions:
Esterification: Neopentyl glycol and caprylic acid in the presence of an acid catalyst.
Hydrolysis: Acidic or basic conditions to break the ester bond.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Neopentyl glycol and caprylic acid.
Aplicaciones Científicas De Investigación
Neopentyl glycol dicaprylate has a wide range of applications in scientific research and industry:
Cosmetics: Used as an emollient and skin-conditioning agent in various skincare products.
Pharmaceuticals: Acts as a carrier for active pharmaceutical ingredients in topical formulations.
Industrial Applications: Utilized in the production of lubricants and plasticizers due to its stability and low volatility.
Mecanismo De Acción
The primary mechanism of action of neopentyl glycol dicaprylate in cosmetic formulations is its ability to form a protective barrier on the skin, reducing water loss and enhancing skin hydration. This compound interacts with the lipid bilayer of the skin, improving its barrier function and providing a smooth, non-greasy feel .
Comparación Con Compuestos Similares
Neopentyl glycol diacrylate: Used in the production of polymers and coatings.
Neopentyl glycol diglycidyl ether: Utilized in the synthesis of epoxy resins.
Uniqueness: Neopentyl glycol dicaprylate stands out due to its excellent emollient properties and its ability to enhance the texture and feel of cosmetic products. Unlike other similar compounds, it is specifically tailored for use in skincare formulations, providing both functional and sensory benefits .
Propiedades
Número CAS |
31335-74-7 |
|---|---|
Fórmula molecular |
C21H40O4 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
(2,2-dimethyl-3-octanoyloxypropyl) octanoate |
InChI |
InChI=1S/C21H40O4/c1-5-7-9-11-13-15-19(22)24-17-21(3,4)18-25-20(23)16-14-12-10-8-6-2/h5-18H2,1-4H3 |
Clave InChI |
WFXHUBZUIFLWCV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCC |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide](/img/structure/B13819259.png)
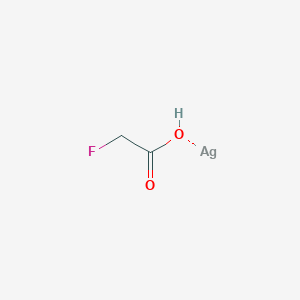
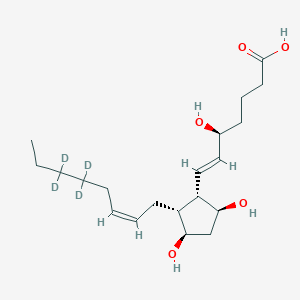
![[4-(Butan-2-ylamino)phenyl] selenocyanate](/img/structure/B13819277.png)
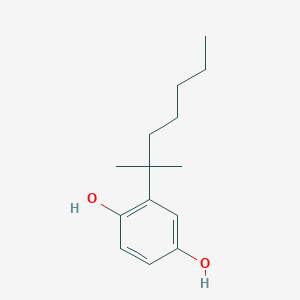
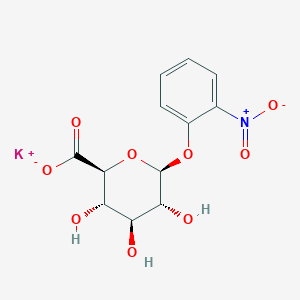
![3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine](/img/structure/B13819299.png)
![(2E)-3-(4-hydroxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B13819309.png)

